![molecular formula C16H9NO2 B5742403 3H-萘并[1,2,3-de]喹啉-2,7-二酮](/img/structure/B5742403.png)
3H-萘并[1,2,3-de]喹啉-2,7-二酮
概述
描述
WAY-600676 是一种有效的、ATP 竞争性的、选择性抑制雷帕霉素哺乳动物靶蛋白 (mTOR) 的抑制剂。 它对 mTOR 的抑制浓度 (IC50) 为 9 纳摩尔 (nM),并且对磷脂酰肌醇 3 激酶 α (PI3Kα) 和磷脂酰肌醇 3 激酶 γ (PI3Kγ) 的抑制选择性分别超过 100 倍和 500 倍 。这种化合物主要用于科学研究,以研究 mTOR 信号通路,该通路对细胞生长、增殖和存活至关重要。
科学研究应用
WAY-600676 具有广泛的科学研究应用,包括:
化学: 用于研究 mTOR 信号通路及其在细胞过程中的作用。
生物学: 研究 mTOR 抑制对细胞生长、增殖和存活的影响。
医学: 探索 mTOR 信号通路经常失调的疾病(如癌症)的潜在治疗应用。
工业: 用于开发针对 mTOR 通路的新药和治疗剂。
作用机制
WAY-600676 通过选择性抑制 mTOR 激酶发挥作用,mTOR 激酶是细胞生长和增殖的关键调节因子。它与 mTOR 的 ATP 结合位点结合,阻止下游靶标(如核糖体蛋白 S6 激酶 (S6K) 和蛋白激酶 B (AKT))的磷酸化和激活。 这种抑制会破坏 mTOR 信号通路,导致细胞生长和增殖减少 。
未来方向
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件
WAY-600676 的合成涉及多个步骤,包括制备中间体化合物,然后在特定条件下进行反应。详细的合成路线和反应条件是专有的,并未公开披露。它通常涉及在受控的温度和压力条件下使用有机溶剂、催化剂和试剂来获得所需的产物。
工业生产方法
WAY-600676 的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。此过程将包括严格的质量控制措施,以确保最终产品的均一性和安全性。工业生产中使用的确切方法和条件是专有的,并未公开提供。
化学反应分析
反应类型
WAY-600676 会发生各种化学反应,包括:
氧化: 这种反应涉及在化合物中添加氧气或去除氢气。
还原: 这种反应涉及在化合物中添加氢气或去除氧气。
取代: 这种反应涉及用另一个官能团取代化合物中的一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)以及各种亲核试剂和亲电试剂用于取代反应。这些反应的条件通常包括受控的温度、压力和 pH 值,以确保预期的结果。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生 WAY-600676 的氧化衍生物,而还原可能产生化合物的还原形式。取代反应会导致具有不同官能团的各种取代衍生物。
相似化合物的比较
WAY-600676 在其对 mTOR 的高选择性方面是独一无二的,而对 PI3Kα 和 PI3Kγ 的选择性则较低。类似的化合物包括:
雷帕霉素: 另一种 mTOR 抑制剂,但具有不同的作用机制和较低的选择性。
Torin1: 一种有效的、选择性的 mTOR 抑制剂,具有类似的作用机制,但化学结构不同。
KU-0063794: 另一种选择性的 mTOR 抑制剂,具有独特的结构特征和抑制特性。
WAY-600676 由于其高选择性和效力而脱颖而出,使其成为科学研究中宝贵的工具。
属性
IUPAC Name |
14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(17-14)15(11)12/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKAPUYEZZYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NC4=CC=CC(=C43)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives interesting for anticancer drug development?
A1: Research suggests that some 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives display promising in vitro cytotoxicity against various cancer cell lines, including those resistant to cisplatin []. This is particularly relevant as cisplatin resistance is a major hurdle in cancer treatment. Specifically, 6-[3-(diethylamino)propyl]-3H-naphtho[1,2,3-de]quinoline-2,7-dione (3e) has been identified as a potential lead compound due to its cytotoxic properties and lack of cross-resistance with cisplatin in resistant cell lines []. This suggests a different mechanism of action compared to cisplatin, offering a potential alternative for treating resistant cancers.
Q2: How do these compounds interact with their biological targets?
A2: While the exact mechanism is still under investigation, 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives are suggested to act as DNA intercalators []. This means they insert themselves between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death. This mechanism is supported by the structural features of these compounds, which often possess planar aromatic systems conducive to intercalation.
Q3: Beyond anticancer activity, are there other therapeutic applications for 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives?
A3: Yes, research indicates that 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives can inhibit Glycogen Synthase Kinase-3 (GSK-3) []. GSK-3 is an enzyme implicated in various diseases, including Alzheimer’s disease and psychiatric disorders, making its inhibition a potential therapeutic strategy. Notably, compound 19, a 1-(alkylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivative, displayed promising inhibitory activity against GSK-3 isoforms, with additional inhibitory effects on PKCγ [].
Q4: How does the structure of 3H-naphtho[1,2,3-de]quinoline-2,7-dione influence its activity?
A4: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For example, introducing specific substituents on the 1-position of the 3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold significantly impacts its GSK-3 inhibitory potency and selectivity profile []. Researchers found that alkyl- and aryl- substituents at this position led to different selectivity profiles against a panel of kinases, highlighting the importance of SAR studies in drug development [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-tert-butylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5742320.png)
![dimethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B5742326.png)
![3-[2-(2-anilino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B5742336.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5742347.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2,3-dimethylaniline](/img/structure/B5742353.png)
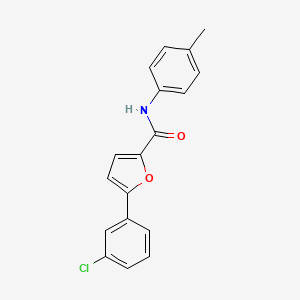
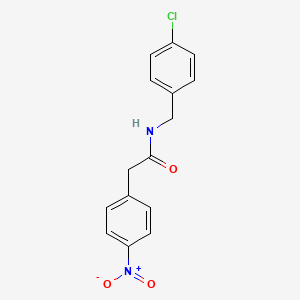
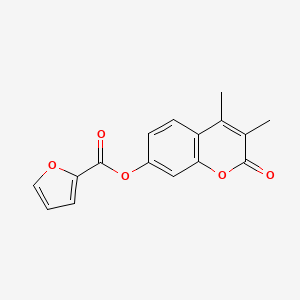
![[4-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5742374.png)
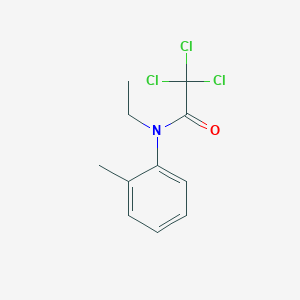
![N-ethyl-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5742390.png)

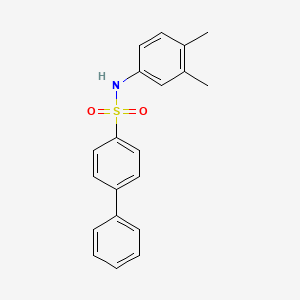
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5742408.png)
